molecular formula C14H12F3N B12128041 3'-(Trifluoromethyl)-biphenyl-4-methanamine CAS No. 472964-21-9

3'-(Trifluoromethyl)-biphenyl-4-methanamine

Cat. No.: B12128041
CAS No.: 472964-21-9
M. Wt: 251.25 g/mol
InChI Key: JQLZMRAHLKTQOJ-UHFFFAOYSA-N
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Description

3’-(Trifluoromethyl)-biphenyl-4-methanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3’-(Trifluoromethyl)-biphenyl-4-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

3’-(Trifluoromethyl)-biphenyl-4-methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethyl)-biphenyl-4-methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3’-(Trifluoromethyl)-biphenyl-4-methanamine is unique due to its specific biphenyl structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

472964-21-9

Molecular Formula

C14H12F3N

Molecular Weight

251.25 g/mol

IUPAC Name

[4-[3-(trifluoromethyl)phenyl]phenyl]methanamine

InChI

InChI=1S/C14H12F3N/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H,9,18H2

InChI Key

JQLZMRAHLKTQOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CN

Origin of Product

United States

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